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Compound of Interest

Compound Name:
Magnesium vanadium oxide

(MgV2O6)

Cat. No.: B083262 Get Quote

A critical evaluation of the thermodynamic properties of magnesium metavanadate (MgV₂O₆) is

presented, comparing recently published experimental data with theoretical values derived

from first-principles calculations. This guide serves as a resource for researchers and scientists

in materials science and drug development, providing a clear summary of available data,

detailed experimental methodologies, and a logical workflow for thermodynamic validation.

Magnesium vanadate compounds, including MgV₂O₆, are of growing interest for applications

such as anode materials in magnesium-ion batteries. A precise understanding of their

thermodynamic properties—including enthalpy of formation, entropy, and heat capacity—is

crucial for predicting reaction feasibility, phase stability, and optimizing synthesis conditions.

This guide validates published thermodynamic data by contrasting experimental results with

computational models.

Data Presentation: Thermodynamic Properties of
MgV₂O₆
The following table summarizes key quantitative thermodynamic data for MgV₂O₆ from

experimental measurements and computational calculations.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b083262?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thermodynamic
Property

Literature Value
(from Assessed
Data)

Recent
Experimental Value

First-Principles
Calculation

Standard Enthalpy of

Formation (ΔfH°) at

298.15 K

-2195.8 kJ·mol⁻¹[1]
Not recently

measured
-2438.1 kJ·mol⁻¹ ¹

Standard Entropy (S°)

at 298.15 K
150.6 J·mol⁻¹·K⁻¹[1]

Not recently

measured
Not calculated

Heat Capacity (Cp) at

298.15 K
Not specified ~156 J·mol⁻¹·K⁻¹ ² Not calculated

High-Temperature

Heat Capacity (Cp)

(298–923 K)

Often estimated via

Neumann-Kopp

rule[1]

Cₚ = 208.3 +

0.03583T -

4809000T⁻²

(J·mol⁻¹·K⁻¹)[2][3][4]

Not calculated

α → β Phase

Transition Enthalpy at

841 K

Not applicable
4.37 ± 0.04

kJ·mol⁻¹[2][3][4]
Not applicable

Incongruent Melting

Enthalpy at 1014 K
Not applicable

26.54 ± 0.26

kJ·mol⁻¹[2][3][4]
Not applicable

¹ Value calculated from Materials Project data (-2.527 eV/atom) and converted to kJ/mol. ²

Value calculated using the experimental Cₚ equation at T = 298.15 K.

Experimental Protocols
The most recent and comprehensive experimental data for MgV₂O₆ were obtained through a

combination of solid-state synthesis and high-temperature calorimetry. The methodologies

employed are detailed below.

Sample Synthesis and Characterization
Synthesis: High-purity MgV₂O₆ powder was synthesized via a facile solid-state sintering

process. Stoichiometric amounts (1:1 molar ratio) of high-purity MgO (>99.99%) and V₂O₅

(>99.95%) were used as precursors.[1] The raw materials were pre-roasted at 573 K for 5
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hours to remove moisture before being mixed, roasted, and milled multiple times to ensure a

complete reaction and obtain a single-phase sample.[1] The final reaction temperature was

set at 873 K.[1]

Characterization: The final product was thoroughly characterized to confirm its phase purity

and crystal structure. Techniques included X-ray Diffraction (XRD) with Rietveld refinement,

Scanning Electron Microscopy (SEM), Fourier Transform Infrared Spectroscopy (FTIR), and

Differential Scanning Calorimetry (DSC).[1] Quantitative analysis confirmed the sample was

>99.5% MgV₂O₆, crystallized in the monoclinic C2/m space group.[1]

Thermodynamic Measurements
Drop Calorimetry: The enthalpy increments of MgV₂O₆ from 298 K to 923 K were measured

using an isothermal MHTC 96 line drop calorimeter (SETARAM, France).[1] Experiments

were conducted in a flowing, high-purity helium atmosphere.[1] Sapphire (α-Al₂O₃) was used

as the standard reference material for calibration.[1] The measurement error for heat

capacity was determined to be between 1.5% and 2.0%.[1]

Differential Scanning Calorimetry (DSC): DSC was used to identify phase transition

temperatures and measure the associated enthalpy changes. This technique was used to

determine the enthalpy of the solid-state phase transition from α-MgV₂O₆ to β-MgV₂O₆ at

841 K and the incongruent melting at 1014 K.[3]

Visualization of Validation Workflow
The logical flow for the experimental validation of thermodynamic data for a synthesized

compound like MgV₂O₆ is illustrated below.

Caption: Workflow for the validation of MgV₂O₆ thermodynamic data.

Discussion and Conclusion
The comparison reveals a notable difference between the assessed literature value for the

standard enthalpy of formation (-2195.8 kJ·mol⁻¹) and the value derived from first-principles

calculations via the Materials Project (-2438.1 kJ·mol⁻¹). This discrepancy highlights the

importance of direct experimental measurement for validating and refining computational

models.
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While older literature and databases provide essential baseline data for standard enthalpy and

entropy, the recent work by Lv et al. (2022) provides the first experimentally determined high-

temperature heat capacity equation for MgV₂O₆.[3] This is a significant improvement over

previous data, which often relied on estimations using the Neumann-Kopp rule, a method

known to be less reliable for mixed oxides at high temperatures.[1]

The new experimental data for heat capacity and phase transition enthalpies provide a robust

benchmark for the development and validation of thermodynamic databases, such as

FactSage, THERMOCALC, and others.[1] For professionals in materials design and process

chemistry, utilizing the experimentally-derived heat capacity equation is recommended for the

most accurate calculations of Gibbs free energy and reaction equilibria at elevated

temperatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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